2-[6-[3-[6-[[6-[[5-[5-(6-Ethyl-5-hydroxy-5-methyloxan-2-yl)-2-hydroxy-3,5-dimethyloxolan-2-yl]-5-methyloxolan-2-yl]-hydroxymethyl]-6-hydroxy-3,5-dimethyloxan-2-yl]methyl]-6-hydroxy-5-methyloxan-2-yl]-2-hydroxybutyl]-3-methyloxan-2-yl]propanoic acid
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Overview
Description
Chemical Reactions Analysis
DESMETHYLALBORIXIN undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
DESMETHYLALBORIXIN has a wide range of scientific research applications. In chemistry, it is used as a monovalent ion chelator and membrane permeator . In biology, it has been studied for its potential to induce autophagy and clear amyloid-beta in microglial and primary neuronal cells, making it a potential anti-Alzheimer therapeutic lead . In medicine, its role as an ionophore and its ability to induce autophagy have been explored for various therapeutic applications .
Mechanism of Action
The mechanism of action of DESMETHYLALBORIXIN involves its ability to chelate monovalent ions and permeate cell membranes . It induces autophagy by inhibiting the phosphoinositide 3-kinase (PI3K)-AKT pathway, leading to the clearance of amyloid-beta in microglial and primary neuronal cells . This process is accompanied by the upregulation of autophagy-related proteins and increased lysosomal activities .
Comparison with Similar Compounds
DESMETHYLALBORIXIN can be compared to other similar compounds such as X-206 and antibiotic X-206 . These compounds share similar chemical structures and properties, but DESMETHYLALBORIXIN is unique in its specific applications and mechanisms of action. Other similar compounds include various ionophores and membrane permeators, which may have different molecular targets and pathways involved in their actions .
Properties
Molecular Formula |
C47H82O14 |
---|---|
Molecular Weight |
871.1 g/mol |
IUPAC Name |
2-[6-[3-[6-[[6-[[5-[5-(6-ethyl-5-hydroxy-5-methyloxan-2-yl)-2-hydroxy-3,5-dimethyloxolan-2-yl]-5-methyloxolan-2-yl]-hydroxymethyl]-6-hydroxy-3,5-dimethyloxan-2-yl]methyl]-6-hydroxy-5-methyloxan-2-yl]-2-hydroxybutyl]-3-methyloxan-2-yl]propanoic acid |
InChI |
InChI=1S/C47H82O14/c1-12-37-42(9,52)19-18-38(57-37)43(10)23-29(6)47(55,61-43)44(11)20-17-35(58-44)40(49)46(54)28(5)21-26(3)36(60-46)24-45(53)27(4)14-16-34(59-45)30(7)33(48)22-32-15-13-25(2)39(56-32)31(8)41(50)51/h25-40,48-49,52-55H,12-24H2,1-11H3,(H,50,51) |
InChI Key |
XSBSGLXIQBCTKN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(CCC(O1)C2(CC(C(O2)(C3(CCC(O3)C(C4(C(CC(C(O4)CC5(C(CCC(O5)C(C)C(CC6CCC(C(O6)C(C)C(=O)O)C)O)C)O)C)C)O)O)C)O)C)C)(C)O |
Origin of Product |
United States |
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